molecular formula C14H12ClN5O B292221 3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

Cat. No. B292221
M. Wt: 301.73 g/mol
InChI Key: VIOLTJJTQCXMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives containing the pyrazolo[1,5-a]pyrimidine structure have shown significant potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) found that some synthesized compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

  • Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine and found that these compounds exhibited affinity for A1 adenosine receptors. The study demonstrated the importance of substituent positioning for receptor affinity (Harden, Quinn, & Scammells, 1991).

Serotonin Receptor Antagonists

  • A series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines were synthesized by Ivachtchenko et al. (2011), displaying potent antagonistic activity against the 5-HT(6) serotonin receptors. The study highlighted the impact of different substituents on their antagonistic activity (Ivachtchenko et al., 2011).

Antiulcer Activity

  • Doria et al. (1986) synthesized pyrazolo[1,5-a]pyrimidine-7-ones and evaluated them for the inhibition of stress-induced gastric ulcers in rats. They found that several molecules, including a compound with a 3-chlorophenyl group, were very active in preventing ulcers (Doria et al., 1986).

Herbicidal Activity

  • Luo, Zhao, Zheng, and Wang (2017) developed pyrazolo[3,4-d]pyrimidine-4-one derivatives showing promising herbicidal activity against certain plant species at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

properties

Molecular Formula

C14H12ClN5O

Molecular Weight

301.73 g/mol

IUPAC Name

3-[(3-chlorophenyl)diazenyl]-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C14H12ClN5O/c1-8-6-9(2)20-13(16-8)12(14(21)19-20)18-17-11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H,19,21)

InChI Key

VIOLTJJTQCXMOC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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